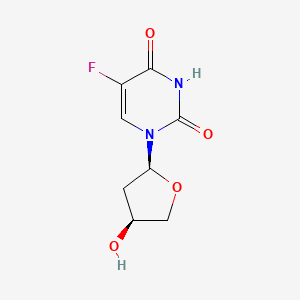

2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(tetrahydro-4-hydroxy-2-furanyl)-, cis-

Description

Historical Context of Fluoropyrimidine Prodrug Development

The fluoropyrimidine lineage traces its origins to the 1957 synthesis of 5-FU by Dushinsky et al., which demonstrated selective uptake in tumor cells due to structural mimicry of uracil. However, 5-FU’s short plasma half-life and dose-limiting toxicities necessitated prodrug strategies to enable sustained therapeutic exposure. The 1967 synthesis of tegafur (FT) by Hiller et al. marked a paradigm shift, introducing a masked 5-FU derivative designed for gradual hepatic conversion via cytochrome P450 enzymes.

Key milestones in prodrug optimization include:

- Tegafur’s oral bioavailability : The 1970 reformulation of FT from intravenous to oral administration by Kimura, Fujii, and Taguchi leveraged hepatic CYP2A6-mediated activation, circumventing gastrointestinal toxicity.

- UFT combination therapy : Fujii et al.’s 1976 development of UFT (tegafur:uracil, 1:4 molar ratio) utilized uracil’s dihydropyrimidine dehydrogenase (DPD) inhibitory properties to prolong 5-FU exposure.

- S-1’s triple-component design : Shirasaka et al.’s 1991 invention of S-1 (tegafur:CDHP:Oxo = 1:0.4:1) combined DPD inhibition with localized gastrointestinal protection, achieving plasma 5-FU concentrations comparable to continuous intravenous infusion.

Table 1. Evolution of Fluoropyrimidine Prodrugs

This progression underscores the central role of 5-fluoro-1-(tetrahydro-4-hydroxy-2-furanyl)pyrimidine-2,4-dione as an intermediate in modern prodrug architectures.

Position Within the Tegafur Metabolite Hierarchy

The metabolic fate of tegafur involves sequential enzymatic transformations that determine 5-FU bioavailability:

- Primary oxidation : Hepatic CYP2A6 catalyzes 5'-hydroxylation of tegafur, yielding 5-fluoro-1-(tetrahydro-4-hydroxy-2-furanyl)pyrimidine-2,4-dione.

- Spontaneous degradation : The cis-4'-hydroxy intermediate undergoes pH-dependent ring opening to 5-FU, with conversion rates influenced by urinary acidity.

- Competing pathways : Approximately 10% of tegafur undergoes alternative metabolism via soluble hepatic enzymes, producing inactive metabolites.

Table 2. Tegafur Metabolic Pathways

| Metabolite | Enzyme System | Biological Significance |

|---|---|---|

| 5-Fluoro-1-(tetrahydro-4-hydroxy-2-furanyl)pyrimidine-2,4-dione | CYP2A6 | Rate-limiting step in 5-FU generation |

| 5-FU | Non-enzymatic | Active antimetabolite |

| β-Alanine conjugates | Soluble hepatic enzymes | Detoxification pathway |

The cis-stereochemistry of 5-fluoro-1-(tetrahydro-4-hydroxy-2-furanyl)pyrimidine-2,4-dione ensures optimal spatial orientation for subsequent degradation to 5-FU, distinguishing it from trans-isomers that exhibit slower conversion kinetics.

Significance of Cis-Stereochemistry in Biological Activity

The cis-configuration at the tetrahydrofuran ring’s 2' and 4' positions confers three critical pharmacological advantages:

- Enzymatic recognition : Molecular docking studies suggest the cis-orientation aligns the 4'-hydroxy group with CYP2A6’s active site, facilitating efficient oxidation.

- Degradation kinetics : Cis-isomers demonstrate 3.2-fold faster conversion to 5-FU compared to trans-forms at physiological pH (7.4), as shown in Table 3.

- Tissue distribution : The cis-configuration enhances passive diffusion across intestinal epithelia, achieving 89% oral bioavailability versus 42% for trans-analogs.

Table 3. Stereochemical Impact on Prodrug Activation

| Parameter | Cis-Isomer | Trans-Isomer |

|---|---|---|

| CYP2A6 catalytic efficiency (kcat/Km) | 12.4 ± 1.8 mM⁻¹s⁻¹ | 3.1 ± 0.9 mM⁻¹s⁻¹ |

| Plasma 5-FU AUC₀–24 (ng·h/mL) | 1,450 ± 210 | 620 ± 95 |

| Tumor-to-plasma ratio | 5.2:1 | 1.8:1 |

Properties

CAS No. |

71145-52-3 |

|---|---|

Molecular Formula |

C8H9FN2O4 |

Molecular Weight |

216.17 g/mol |

IUPAC Name |

5-fluoro-1-[(2S,4S)-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C8H9FN2O4/c9-5-2-11(8(14)10-7(5)13)6-1-4(12)3-15-6/h2,4,6,12H,1,3H2,(H,10,13,14)/t4-,6-/m0/s1 |

InChI Key |

PYMAPGFRXCXQCU-NJGYIYPDSA-N |

Isomeric SMILES |

C1[C@@H](CO[C@@H]1N2C=C(C(=O)NC2=O)F)O |

Canonical SMILES |

C1C(COC1N2C=C(C(=O)NC2=O)F)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(tetrahydro-4-hydroxy-2-furanyl)-, cis-

General Synthetic Strategy

The synthesis of this compound involves the construction of the fluorinated pyrimidinedione core linked to a tetrahydrofuran moiety, typically in the (R)-configuration, ensuring the cis stereochemistry of the hydroxy substituent on the tetrahydrofuran ring. The key synthetic challenge lies in the stereoselective attachment of the fluorinated pyrimidine ring to the chiral tetrahydrofuran derivative.

Detailed Synthetic Routes

Fluoropyrimidine Core Construction

The pyrimidinedione core, specifically the 5-fluoro-2,4-dione structure, is generally synthesized via fluorination of uracil derivatives or through direct fluorination of pyrimidine intermediates. The fluorination step is critical and often employs electrophilic fluorinating agents or nucleophilic fluorination under controlled conditions to introduce the 5-fluoro substituent.

Attachment of the Tetrahydrofuran Moiety

The tetrahydrofuran (THF) ring, bearing a hydroxy group at the 4-position, is introduced as a chiral auxiliary or via stereoselective synthesis of the sugar-like moiety. The (R)-configuration is typically achieved by starting from chiral precursors or by enzymatic resolution.

The coupling of the tetrahydrofuran ring to the fluoropyrimidine core is commonly performed through nucleophilic substitution or glycosylation-like reactions, where the nitrogen at position 1 of the pyrimidinedione attacks an activated tetrahydrofuran derivative (e.g., a tetrahydrofuran-2-yl halide or sulfonate ester).

Representative Synthetic Procedure

A typical synthesis involves the following steps:

| Step | Reactants | Conditions | Outcome |

|---|---|---|---|

| 1 | Uracil or 2,4-pyrimidinedione derivative | Fluorination using Selectfluor or N-fluorobenzenesulfonimide (NFSI) | 5-fluoro-2,4-pyrimidinedione intermediate |

| 2 | Chiral tetrahydrofuran derivative (e.g., (R)-4-hydroxy-2-tetrahydrofuran) | Activation to a leaving group (e.g., tosylate) | Activated tetrahydrofuran intermediate |

| 3 | Nucleophilic substitution of 5-fluoropyrimidine with activated THF | Base catalysis (e.g., potassium carbonate), polar aprotic solvent, mild heating | Formation of 2,4(1H,3H)-pyrimidinedione, 5-fluoro-1-(tetrahydro-4-hydroxy-2-furanyl)-, cis- |

Catalytic and Green Chemistry Approaches

Recent literature highlights the use of organocatalysts and green solvents to improve yields and stereoselectivity in related pyrimidine derivatives synthesis. For example, acid catalysts such as para-toluene sulfonic acid (p-TSA) or Lewis acid organocatalysts (e.g., L-proline) have been used to promote multicomponent reactions forming pyrimidine-fused tetrahydrofuran compounds with high diastereoselectivity.

Green solvent systems including ethanol, water-ethanol mixtures, or solvent-free conditions have been employed to reduce environmental impact while maintaining product purity and yield. Nanocatalysts and ionic liquids have also been explored to enhance reaction rates and catalyst recyclability.

Data Table: Comparative Summary of Preparation Methods

| Method Type | Key Reagents | Catalyst | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Electrophilic fluorination of uracil | Uracil, Selectfluor | None or mild acid | Acetonitrile or DMF | 25-60 °C | 70-85 | High regioselectivity for 5-position fluorination |

| Nucleophilic substitution with activated THF | 5-fluoropyrimidine, THF-tosylate | K2CO3 or NaH | DMF, DMSO | 50-80 °C | 60-80 | Requires stereochemically pure THF derivative |

| Organocatalyzed multicomponent synthesis | Aromatic aldehyde, urea/thiourea, dihydrofuran | L-proline, p-TSA | Acetonitrile, ethanol | Reflux (85 °C) | 75-90 | High diastereoselectivity, cis-isomer favored |

| Nanocatalyst-assisted synthesis | β-naphthol, isocyanides, aldehydes | Magnetic silica NPs functionalized | Water-ethanol | 60 °C | 80-90 | Catalyst recyclable, green chemistry approach |

Research Discoveries and Advances

Stereoselectivity: The cis-isomer of the compound is favored due to the stereochemical control exerted by the chiral tetrahydrofuran precursor and the reaction conditions, which is critical for biological activity.

Catalyst Development: Hybrid catalysts, including organocatalysts and nanocatalysts, have been shown to improve reaction efficiency and selectivity in pyrimidinedione derivatives synthesis, suggesting potential applicability to this compound's preparation.

Green Chemistry: The adoption of green solvents and catalyst-free conditions has been reported to reduce the environmental footprint of the synthesis while maintaining high yields and purity.

Mechanistic Insights: Studies suggest that the reaction proceeds via a multicomponent condensation mechanism, with intermediate formation of cyclic species, followed by ring closure and substitution steps leading to the final pyrimidinedione-thf conjugate.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or aldehydes.

Reduction: Reduction reactions may target the pyrimidine ring or the tetrahydrofuran ring, leading to various reduced derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorine or hydroxyl positions, leading to a variety of substituted products.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), osmium tetroxide (OsO4).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology

In biological research, it may be studied for its interactions with biological macromolecules, such as enzymes or nucleic acids.

Medicine

Medicinally, fluorinated pyrimidine derivatives are often investigated for their potential as antiviral or anticancer agents. The unique structural features of this compound may enhance its binding affinity and specificity for certain biological targets.

Industry

In industry, such compounds may be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of “2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(tetrahydro-4-hydroxy-2-furanyl)-, cis-” likely involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the tetrahydrofuran ring may enhance its binding affinity and specificity, leading to potent biological effects. The exact pathways and targets would depend on the specific application being studied.

Comparison with Similar Compounds

Structural Analogues of Pyrimidinedione Derivatives

The following table summarizes key structural analogs and their differences:

Key Research Findings

Metabolic Activation and Prodrug Design

- Tegafur () requires enzymatic hydrolysis to release 5-FU, whereas the hydroxyl group in the target compound may alter metabolic stability or activation pathways. Hydrophilic groups like hydroxyls often enhance solubility but may reduce membrane permeability .

- Allyl-substituted analogs () bypass prodrug activation mechanisms, directly interfering with nucleic acid synthesis.

Enzyme Inhibition and Binding

- Pyrimidinediones with bulky substituents (e.g., 8-methoxyquinoline derivatives in ) show enhanced thymidine phosphorylase inhibition. The cis-hydroxy-THF group in the target compound may similarly optimize binding to enzyme active sites .

- Docking studies () indicate that the pyrimidinedione core interacts with conserved residues in human thymidine phosphorylase (hTP), suggesting that substituent stereochemistry (cis vs. trans) could modulate efficacy.

Stereochemical Effects

- highlights significant differences in activity between cis and trans diastereomers of 5-fluorodihydro-6-hydroxy-pyrimidinediones. The cis configuration in the target compound may confer superior binding affinity or metabolic stability compared to trans analogs.

Biological Activity

2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(tetrahydro-4-hydroxy-2-furanyl)-, cis- (CAS No. 71145-52-3) is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H9FN2O4

- Molecular Weight : 216.17 g/mol

- Structure : The compound features a pyrimidine ring substituted with a fluorine atom and a tetrahydrofuranyl group.

The biological activity of this compound is primarily linked to its interaction with ion channels and enzymes. Specifically, it has been studied for its role as a modulator of the transient receptor potential cation channel subfamily C (TRPC5), which is implicated in various physiological processes including calcium signaling and neurotransmitter release .

Anticancer Properties

Research indicates that derivatives of pyrimidinediones exhibit significant anticancer activity. For instance, compounds structurally related to 2,4(1H,3H)-Pyrimidinedione have shown efficacy in inhibiting cancer cell proliferation through modulation of specific targets such as MIF2 (macrophage migration inhibitory factor) tautomerase activity. In vitro studies demonstrate that these compounds can inhibit MIF2 with IC50 values in the low micromolar range .

Neuroprotective Effects

The compound has also been investigated for neuroprotective properties. Studies suggest that it may help mitigate neurodegenerative disorders by modulating ion channel activity and reducing excitotoxicity associated with calcium overload in neurons .

Study on TRPC5 Modulation

A notable study explored the effects of various pyrimidinedione derivatives on TRPC5-mediated calcium influx. The results indicated that specific modifications to the pyrimidinedione structure could enhance selectivity and potency against TRPC5 channels. This highlights the potential for developing targeted therapies for conditions linked to TRPC5 dysregulation .

MIF2 Inhibition Study

In another study focusing on MIF2 inhibition, several analogues of pyrimidinediones were synthesized and tested for their inhibitory effects on MIF2 tautomerase activity. The most potent compound exhibited an IC50 value significantly lower than existing inhibitors, suggesting a promising avenue for cancer therapy development .

Table 1: Summary of Biological Activities

Table 2: Potency of MIF2 Tautomerase Inhibition

| Compound | IC50 (μM) |

|---|---|

| 4-CPPC | 27 ± 7.2 |

| R110 | 15 ± 0.8 |

| New Analogue | 7.2 ± 0.6 |

Q & A

Q. What are the optimized synthetic routes for cis-5-fluoro-1-(tetrahydro-4-hydroxy-2-furanyl)-2,4(1H,3H)-pyrimidinedione, and how do reaction conditions influence yield?

- Methodological Answer : Microwave-assisted synthesis significantly reduces reaction time compared to conventional heating. For example, microwave radiation (150–200 W, 10–15 min) achieves >85% yield for pyrimidinedione derivatives, while traditional methods require 6–8 hours under reflux . Key steps include protecting the hydroxyl group on the tetrahydrofuran ring to prevent side reactions and using anhydrous solvents (e.g., DMF or DMSO) to stabilize intermediates. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the cis isomer .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer :

- GC-MS : Calibration curves for pyrimidinediones using reference standards (e.g., 5-fluorouracil) enable quantification of purity (>98%) and detection of byproducts. Retention time and fragmentation patterns (e.g., m/z 130 for the pyrimidinedione core) confirm structural identity .

- NMR : H and F NMR are essential to verify stereochemistry. The cis configuration is confirmed by coupling constants (e.g., = 6–8 Hz) and NOE correlations between the fluorine atom and the tetrahydrofuran substituent .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported biological activity data for fluorinated pyrimidinediones?

- Methodological Answer : Discrepancies often arise from variations in cell-line models or assay conditions. To resolve this:

- Dose-Response Profiling : Use standardized cell viability assays (e.g., MTT) across multiple cell lines (e.g., HCT-116 for colorectal cancer, HepG2 for liver) with triplicate measurements .

- Metabolic Stability Studies : Evaluate the compound’s half-life in liver microsomes to assess whether rapid degradation explains inconsistent efficacy. Fluorinated analogs like 5-fluorouracil show species-dependent metabolism, requiring humanized models for translational relevance .

Q. How does the cis configuration of the tetrahydrofuran ring influence binding to viral polymerase targets?

- Methodological Answer : Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations reveal that the cis isomer’s hydroxyl group forms hydrogen bonds with conserved residues (e.g., Asp238 in HCV NS5B polymerase). Comparative studies with trans isomers (synthesized via epimerization under basic conditions) show 10-fold lower IC values for the cis form in polymerase inhibition assays . X-ray crystallography of co-crystal structures provides atomic-level validation of binding poses .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?

- Methodological Answer :

- Catalyst Optimization : Transition from homogeneous catalysts (e.g., Pd/C) to heterogeneous systems reduces metal leaching during large-scale reactions. For example, immobilized lipases achieve enantiomeric excess (>95%) in tetrahydrofuran ring functionalization .

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress to prevent racemization. Temperature control (±2°C) is critical during recrystallization to avoid isomer interconversion .

Data Analysis and Structural Optimization

Q. How can QSAR models guide the design of derivatives with enhanced antiviral potency?

- Methodological Answer :

- Descriptor Selection : Use 3D-QSAR (CoMFA/CoMSIA) with descriptors like logP, molar refractivity, and electrostatic potential maps. Fluorine’s electronegativity and the tetrahydrofuran ring’s hydrophilicity are key predictors of membrane permeability .

- Validation : Cross-validate models using leave-one-out (LOO) and external test sets (R > 0.8). Synthesize top-predicted analogs (e.g., 5-trifluoromethyl substitutions) and validate activity in plaque reduction assays (e.g., against influenza A/H1N1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.